molecular formula C14H20O2I2 B224686 2',3',5'-Triacetyluridine CAS No. 14057-18-2

2',3',5'-Triacetyluridine

Cat. No. B224686
CAS RN: 14057-18-2
M. Wt: 370.31 g/mol
InChI Key: AUFUWRKPQLGTGF-UHFFFAOYSA-N
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Description

2’,3’,5’-Triacetyluridine is a prodrug of uridine . It is more lipid soluble than uridine and resistant to degradation by uridine phosphorylase . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

Commercially available uridine was treated with acetic anhydride in the presence of catalytic boron trifluoride-etherate, and the crude product was recrystallized from ethanol to give uridine triacetate in 74-78% yield . The general procedure involves dissolving nucleoside/nucleotide and N-acetyl imidazole in water (pH 8; adjusted with 4 MNaOH). The solution was incubated at room temperature for 4 hours, and NMR spectra were periodically acquired .


Molecular Structure Analysis

The linear formula of 2’,3’,5’-Triacetyluridine is C15H18N2O9 . Its CAS Number is 4105-38-8 and its molecular weight is 370.319 .


Chemical Reactions Analysis

In the synthesis process, nucleoside/nucleotide and N-acetyl imidazole were dissolved in water. The solution was incubated at room temperature for 4 hours .


Physical And Chemical Properties Analysis

2’,3’,5’-Triacetyluridine is a solid substance . It has a molecular formula of C15H18N2O9 and a molecular weight of 370.311 . It is soluble in DMF, DMSO, and slightly soluble in chloroform, dichloromethane .

Scientific Research Applications

Chemical Modeling and Biological Activities

2',3',5'-Triacetyluridine belongs to a class of heterocyclic compounds, such as 1,2,4-triazoles, that are significant for the development of new drugs due to their diverse biological activities. Research suggests that modern organic synthesis allows for chemical modeling of these compounds, leading to derivatives that demonstrate activities such as antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral. A large amount of information from the past decade indicates the relevance and prospects for further chemical modeling of these compounds (Ohloblina, 2022).

Advances in Synthesis and Reactivity

Recent studies have highlighted the chemical reactivity and biological activities of 1,2,4-triazole-3-thione derivatives, a related class to 2',3',5'-Triacetyluridine. These compounds have shown potential in medicinal, pharmacological, and biological fields as drugs or bioactive systems due to their significant applications. The synthesis, chemical reactivities, and biological evaluations of these compounds have indicated their potential in anticancer, anti-HIV, and antimicrobial activities. These findings underscore the importance of understanding the reactivity of such systems for developing new therapeutic prototypes (Makki, Abdel-Rahman, & Alharbi, 2019).

Potential in Drug Development and Pharmacology

The review of patents on 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4-, and 4H-1,2,4-triazole families, closely related to 2',3',5'-Triacetyluridine, has shown a surge in interest due to their range of biological activities. This interest is particularly directed towards developing new drugs with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The versatility of these compounds and their structural variations highlight their potential in the pharmaceutical industry. There is a continuous need for more efficient preparations of these compounds, considering aspects of green chemistry and sustainability, to address new diseases and resistant strains of bacteria (Ferreira et al., 2013).

Safety And Hazards

No special measures are required for handling 2’,3’,5’-Triacetyluridine . In case of skin contact, it is recommended to wash immediately with plenty of soap and water . If swallowed or inhaled, it is advised to consult a doctor .

Future Directions

2’,3’,5’-Triacetyluridine has been used in the treatment of hereditary orotic aciduria and for management of fluorouracil toxicity . It has potential applications in the treatment of Alzheimer’s disease and in providing neuroprotective effects .

properties

IUPAC Name

[3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O9/c1-7(18)23-6-10-12(24-8(2)19)13(25-9(3)20)14(26-10)17-5-4-11(21)16-15(17)22/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFUWRKPQLGTGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863320
Record name 1-(2,3,5-Tri-O-acetylpentofuranosyl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3',5'-Triacetyluridine

CAS RN

14057-18-2
Record name NSC79269
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79269
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
HK Lai - 1975 - mspace.lib.umanitoba.ca
Photocyloadd. ltions of different alkenes to 2o 13'r5t-lriacetylurid. ine are d. escribed. The add. end. s used. 1nc1ud. e3 cyclo-hexene, tetranethylethylene, isopropenyl acetate, lrl-…
Number of citations: 5 mspace.lib.umanitoba.ca
GS Lal, W Pastore, R Pesaresi - The Journal of Organic Chemistry, 1995 - ACS Publications
The pyrimidine bases uracil and thymine react with the titled reagent in water to generate the corresponding fluorohydrins. Uracil fluorohydrin provides 5-fluorouracil on sublimation. …
Number of citations: 63 pubs.acs.org
T HARAYAMA, K KOTOJI, R YANADA… - Chemical and …, 1986 - jstage.jst.go.jp
Oxidations of 1, 3-dimethylthymine (1), 3', 5'-diacetylthymidine (2), 1, 3-dimethyluracil (3), 5-fluoro-1, 3-dimethyluracil (4), and 2', 3', 5'-triacetyluridine (5) with m-chloroperbenzoic acid …
Number of citations: 12 www.jstage.jst.go.jp
CH Niu, S Black - Journal of Biological Chemistry, 1979 - Elsevier
Proton and 13C nuclear magnetic resonance measurements indicate that uracil derivatives dissolved in chloroform bind to glycine and phenylalanine tripeptide derivatives through …
Number of citations: 25 www.sciencedirect.com
T Nagamachi, JL Fourrey, PF Torrence… - Journal of medicinal …, 1974 - ACS Publications
RNA Polymerase Inhibition Test. DNA-dependent RNA polymerase from a rifampicin-sensitive and a rifampicin-resistant E. colistrain was purified by ammonium sulfate fractionation and …
Number of citations: 37 pubs.acs.org
XF Jia, N Liu, LL Fang, XY Zhang - Acta Crystallographica Section E …, 2011 - scripts.iucr.org
In the two independent but very similar molecules (A and B) of the title compound, C14H16N2O8, both six-membered pyrimidine rings are nearly planar [maximum deviations = 0.010 (3…
Number of citations: 9 scripts.iucr.org
IP Vohtancev, YV Sherstyuk, VN Silnikov… - Organic Preparations …, 2018 - Taylor & Francis
Morpholino derivatives of nucleosides are widely used in medicine and biology as monomers in the synthesis of DNA or siRNA analogues. They are considered to be promising agents …
Number of citations: 5 www.tandfonline.com
SC Zimmerman, W Wu, Z Zeng - Journal of the American …, 1991 - ACS Publications
In chloroform-tf molecular tweezer 1 forms a 1: 1 complex (Job plot) with 9-propyladenine (4). Changes in the UV-visible absorption spectrum of 1 upon addition of 4 andthe changes 1 …
Number of citations: 194 pubs.acs.org
MH el Kouni, NM Goudgaon, M Rafeeq… - Biochemical …, 2000 - Elsevier
5-Phenylthioacyclouridine (PTAU or 1-[(2-hydroxyethoxy)methyl]-5-phenylthiouracil) was synthesized as a highly specific and potent inhibitor of uridine phosphorylase (UrdPase, EC 2.4…
Number of citations: 14 www.sciencedirect.com
C Hwang, Y Lee, M Kim, Y Seo, SH Cho - Angewandte Chemie, 2022 - Wiley Online Library
The development of new approaches to installing diverse carbon fragments to a nitrogen atom has attracted considerable attention in chemical science. While numerous strategies have …
Number of citations: 9 onlinelibrary.wiley.com

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